molecular formula C25H27NO2 B12621587 (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine CAS No. 920803-01-6

(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B12621587
CAS No.: 920803-01-6
M. Wt: 373.5 g/mol
InChI Key: ISRDVUQULPZUSX-CPJSRVTESA-N
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Description

(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, and a phenylethyl group attached to the morpholine ring. The stereochemistry of the compound is defined by the (2R) and (1S) configurations, which indicate the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenyl bromide through the reaction of 4-hydroxybromobenzene with benzyl bromide in the presence of a base such as potassium carbonate.

    Nucleophilic Substitution: The benzyloxyphenyl intermediate undergoes nucleophilic substitution with morpholine to form 2-(4-benzyloxyphenyl)morpholine.

    Chiral Resolution: The racemic mixture of 2-(4-benzyloxyphenyl)morpholine is subjected to chiral resolution using chiral acids or chromatography to obtain the (2R)-enantiomer.

    Addition of Phenylethyl Group: The final step involves the addition of the phenylethyl group to the morpholine ring through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The phenylethyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to neurotransmitter receptors such as serotonin and dopamine receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[4-(Methoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-[4-(Ethoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-[4-(Propoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to cross biological membranes, making it more effective in interacting with molecular targets.

Properties

CAS No.

920803-01-6

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

(2R)-4-[(1S)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25-/m0/s1

InChI Key

ISRDVUQULPZUSX-CPJSRVTESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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